molecular formula C21H25N3O2 B11378559 4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

Cat. No.: B11378559
M. Wt: 351.4 g/mol
InChI Key: FRQVROSBVWBEDB-UHFFFAOYSA-N
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Description

4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could yield alcohols or amines .

Scientific Research Applications

4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-methylbenzimidazole: A derivative with enhanced biological activity.

    4-hydroxybenzimidazole: Known for its antioxidant properties

Uniqueness

4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-hydroxybutanamide moiety, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

4-hydroxy-N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]butanamide

InChI

InChI=1S/C21H25N3O2/c1-16-7-2-3-8-17(16)15-24-19-10-5-4-9-18(19)23-20(24)12-13-22-21(26)11-6-14-25/h2-5,7-10,25H,6,11-15H2,1H3,(H,22,26)

InChI Key

FRQVROSBVWBEDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)CCCO

Origin of Product

United States

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